4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c13-11-10-1-2-17(12(10)15-9-14-11)4-3-16-5-7-18-8-6-16/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZEBMHLTWVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175414 | |
| Record name | 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-90-4 | |
| Record name | 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyrrolo[2,3-d]Pyrimidine Diols
A widely adopted method involves treating 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). In a representative procedure, POCl₃ (229 mmol) is added to a suspension of the diol (76 mmol) in toluene, followed by DIPEA (153 mmol) under reflux at 106°C for 12–24 hours. This yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which is selectively dechlorinated at the C2 position using ammonia or amines to isolate the 4-chloro derivative.
Key Reaction Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Toluene | 85% |
| Temperature | 106°C | |
| POCl₃:DIPEA Ratio | 3:1 | |
| Reaction Time | 12–24 hours |
Alternative Cyclization Strategy
A patent-pending method bypasses traditional chlorination by condensing 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃). The intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene undergoes cyclization with formamidine acetate in alkaline conditions to directly yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This route reduces waste acid generation and operates at milder temperatures (60–80°C).
Advantages Over Traditional Methods
-
Eliminates POCl₃, reducing corrosive byproducts.
-
Higher atom economy (78% vs. 65% for POCl₃ route).
-
Scalable in continuous flow reactors due to exothermic control.
Introduction of the Morpholinoethyl Sidechain
Functionalization at the C7 position employs nucleophilic substitution or alkylation strategies.
Nucleophilic Substitution with 2-Morpholinoethylamine
The 4-chloro intermediate reacts with 2-morpholinoethylamine in polar solvents like isopropanol or DMF. Catalytic HCl (3–5 drops) facilitates the substitution by protonating the pyrrolopyrimidine nitrogen, enhancing electrophilicity. Refluxing for 24–48 hours achieves complete conversion, with yields ranging from 68% to 92% depending on solvent choice.
Solvent Optimization Data
| Solvent | Dielectric Constant | Yield | Purity (HPLC) |
|---|---|---|---|
| Isopropanol | 19.9 | 75% | 98.5% |
| DMF | 36.7 | 92% | 99.1% |
| THF | 7.5 | 68% | 97.8% |
Alkylation via Mitsunobu Reaction
For sterically hindered analogs, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables efficient coupling of 2-morpholinoethanol to the pyrrolopyrimidine core. This method avoids racemization and operates at room temperature, achieving 88% yield in 6 hours.
Reaction Setup
| Component | Quantity |
|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 equiv |
| 2-Morpholinoethanol | 1.2 equiv |
| DEAD | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| Solvent (THF) | 0.1 M |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from 48 hours to 2–4 hours by enhancing heat/mass transfer. A two-stage system couples POCl₃ chlorination (residence time: 30 minutes at 110°C) with inline neutralization, achieving 89% yield at 10 kg/batch scale.
Purification Strategies
-
Crystallization : Recrystallization from methanol/water (7:3 v/v) removes unreacted amine and inorganic salts, yielding >99% purity.
-
Chromatography : Silica gel chromatography with CHCl₃/MeOH gradients (95:5 to 85:15) resolves regioisomers in complex mixtures.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Position
The chloro group at the C4 position of the pyrrolo[2,3-d]pyrimidine core is highly reactive toward nucleophilic substitution, enabling the introduction of diverse functional groups.
Cross-Coupling Reactions
The chloro substituent facilitates palladium- or copper-catalyzed cross-coupling reactions, enabling C–C bond formation.
Functionalization of the Morpholinoethyl Group
The 2-morpholinoethyl side chain at N7 can undergo further modifications, enhancing solubility or enabling conjugation.
Electrophilic Aromatic Substitution
The pyrrolo[2,3-d]pyrimidine ring undergoes electrophilic substitution at the C5 position.
Reductive Dehalogenation
The C4 chloro group can be selectively reduced under controlled conditions.
Ring-Opening Reactions
Under strongly acidic or basic conditions, the pyrrolopyrimidine core can undergo ring-opening.
| Reaction Type | Conditions | Products | Yield | Key Findings |
|---|---|---|---|---|
| Acid hydrolysis | HCl (conc.), reflux | 4-Chloro-5-(2-morpholinoethyl)pyrimidine-2,6-dione | 30% | Limited synthetic utility due to decomposition risks . |
Scientific Research Applications
Anticancer Activity
Research has indicated that 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival. For instance, it has been linked to the inhibition of kinases that are overexpressed in certain tumors.
Antiviral Properties
Recent investigations have suggested that this compound may possess antiviral activity against several viruses. The mechanism of action appears to involve interference with viral replication processes, making it a candidate for further development as an antiviral drug.
Enzyme Inhibition
The compound has demonstrated efficacy as an inhibitor of various enzymes, including those involved in nucleotide metabolism. This inhibition can disrupt cellular processes in rapidly dividing cells, which is particularly relevant in cancer therapy.
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The results indicated a significant reduction in tumor size compared to control groups.
Case Study 2: Antiviral Activity
Research conducted by a team at a leading pharmaceutical institute showed that this compound effectively reduced viral loads in infected cell cultures, suggesting its potential as an antiviral agent.
Case Study 3: Enzyme Inhibition Profile
A detailed enzymatic study revealed that this compound selectively inhibits certain kinases associated with cancer progression, providing insights into its mechanism and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases . By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of viral replication .
Comparison with Similar Compounds
Structural Variations at Position 7
The 7-position of the pyrrolo[2,3-d]pyrimidine scaffold is highly modifiable, influencing biological activity and physicochemical properties. Below is a comparison of substituents:
Physicochemical Properties
- Solubility: Morpholinoethyl and SEM groups enhance water solubility compared to lipophilic substituents (e.g., trifluoromethylbenzyl). Benzyl derivatives with nitro groups show moderate solubility in polar solvents (e.g., DMSO).
- LogP Predictions: Morpholinoethyl: Estimated LogP ~1.5 (polar substituent). 3-(Trifluoromethyl)benzyl: LogP ~3.2 (lipophilic). SEM: LogP ~2.8 (balanced lipophilicity).
Biological Activity
4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, and implications in drug development, supported by case studies and research findings.
- Molecular Formula : C₈H₁₀ClN₃
- Molecular Weight : 183.64 g/mol
- Melting Point : Approximately 214-217 °C
- Solubility : Soluble in organic solvents such as DMSO and ethanol; poorly soluble in water.
The biological activity of this compound is largely attributed to its ability to inhibit specific protein kinases, which are critical in various signaling pathways associated with cancer proliferation. The compound's structure allows it to interact effectively with the ATP-binding sites of these kinases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that modifications to this scaffold can lead to compounds with high selectivity and efficacy against cancer cell lines:
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| This compound | CDK9/CyclinT | 0.38 | HeLa |
| This compound | Haspin | 0.11 | MCF-7 |
These results suggest that the compound can inhibit key kinases involved in tumor growth and survival, making it a valuable candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, derivatives of this compound have shown potential antiviral activity. For example, certain modifications have been reported to inhibit viral replication in vitro, indicating a broader therapeutic potential beyond oncology .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, providing a potential therapeutic avenue for treating inflammatory diseases .
Study on CDK Inhibition
A study evaluated several derivatives of pyrrolo[2,3-d]pyrimidines for their ability to inhibit CDK9/CyclinT and Haspin. The most promising compounds demonstrated significant potency with IC₅₀ values in the low micromolar range. These findings underscore the importance of structural modifications in enhancing biological activity .
Evaluation of Antiproliferative Effects
In a comparative study involving various cancer cell lines (including HeLa and MCF-7), the lead compound derived from this compound exhibited remarkable antiproliferative effects with GI₅₀ values as low as 0.022 µM. This indicates its potential as a lead compound for developing new anticancer therapies .
Safety Profile
While this compound is considered to have low toxicity overall, it is essential to observe safety precautions during handling due to potential irritative effects on skin and mucous membranes. Proper laboratory safety protocols should be followed .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-morpholinoethylamine. A common method uses isopropanol as a solvent with catalytic HCl, refluxed for 12–48 hours . Optimization strategies include:
- Temperature control : Prolonged reflux (24–48 hours) improves yields for less reactive amines.
- Solvent selection : Polar aprotic solvents like DMF may enhance reactivity in challenging substitutions.
- Purification : Silica gel chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization from methanol/water mixtures .
Example Reaction Setup :
| Component | Quantity/Condition | Reference |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 200 mg (1.3 mmol) | |
| 2-Morpholinoethylamine | 3 equivalents | |
| Solvent | Isopropanol (5 mL) | |
| Catalyst | 3 drops conc. HCl | |
| Reaction Time | 12–48 hours (reflux) |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolopyrimidine core and morpholinoethyl sidechain. For example, the C5-H proton in the pyrrole ring appears as a singlet near δ 6.2–6.4 ppm .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇ClN₅O: 306.1112) .
- X-ray crystallography : Resolves spatial arrangement of the morpholinoethyl group, critical for understanding kinase binding .
Q. What are the primary biochemical applications of this compound?
The compound is a kinase inhibitor scaffold, targeting EGFR, VEGFR2, and CDK2 via competitive ATP-binding site interactions. Its morpholinoethyl group enhances solubility and modulates selectivity .
Advanced Research Questions
Q. How does the morpholinoethyl substituent influence kinase selectivity compared to analogs (e.g., ethyl or methyl derivatives)?
The morpholinoethyl group introduces:
- Hydrogen-bonding capacity : The morpholine oxygen interacts with conserved residues (e.g., Asp831 in EGFR), improving binding affinity .
- Solubility : Reduces logP compared to lipophilic analogs, enhancing bioavailability .
- Selectivity : Morpholinoethyl derivatives show 3–5× higher IC₅₀ against VEGFR2 vs. CDK2 compared to ethyl-substituted analogs .
Kinase Inhibition Data :
| Kinase | IC₅₀ (nM) for Morpholinoethyl Derivative | IC₅₀ (nM) for Ethyl Analog | Reference |
|---|---|---|---|
| EGFR | 12 ± 1.5 | 45 ± 3.2 | |
| VEGFR2 | 8 ± 0.9 | 22 ± 2.1 |
Q. What strategies resolve low yields in nucleophilic substitution reactions with sterically hindered amines?
- Microwave-assisted synthesis : Reduces reaction time from 48 hours to 1–2 hours, improving yields by 20–30% .
- Base additives : K₂CO₃ or DIPEA neutralizes HCl byproducts, accelerating substitution .
- High-throughput screening : Identifies optimal solvent/amine ratios for challenging substrates .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Fluorination : Replacing the C5-H with fluorine reduces CYP450-mediated oxidation .
- Deuterated analogs : Deuterium at the morpholinoethyl methyl group extends half-life (t₁/₂ increased from 2.1 to 4.7 hours in vitro) .
- Prodrug approaches : Phosphate esters improve aqueous solubility for intravenous delivery .
Data Contradictions and Resolution
Q. Why do reported IC₅₀ values for EGFR inhibition vary across studies?
Discrepancies arise from:
Q. How to address conflicting solubility data in DMSO vs. aqueous buffers?
The compound forms aggregates in PBS (pH 7.4) but remains monomeric in 5% DMSO/PBS. Use dynamic light scattering (DLS) to confirm aggregation state before biological assays .
Methodological Guidance
Q. What in silico tools predict binding modes to tyrosine kinases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
